(7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Overview
Description
- It exhibits high affinity for the central cannabinoid receptor CB1 (with a Ki value of 1.2 nM) and reduced affinity for the peripheral cannabinoid receptor CB2 (Ki = 12.4 nM) .
- Structurally, it differs from JWH 081 by having the methoxy group attached to the naphthyl ring at the 7 position instead of the 4 position .
- The biological and toxicological properties of this compound have not been fully characterized, and it is primarily intended for forensic purposes.
JWH 081 7-methoxynaphthyl isomer: is a synthetic cannabinoid compound.
Mechanism of Action
JWH-164, also known as (7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, is a synthetic cannabinoid receptor agonist . This article will delve into the mechanism of action of JWH-164, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
JWH-164 has approximately equal affinity for the CB1 and CB2 receptors , with a Ki of 6.6 nM at CB1 and 6.9 nM at CB2 . These receptors are part of the endocannabinoid system and play a crucial role in various physiological processes.
Mode of Action
As a synthetic cannabinoid receptor agonist, JWH-164 binds to the CB1 and CB2 receptors, triggering a series of intracellular events . The exact interaction between JWH-164 and its targets is still under investigation.
Pharmacokinetics
Synthetic cannabinoids typically have rapid onset and short duration of action .
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for JWH 081 7-methoxynaphthyl isomer are not widely documented in the literature.
- it is likely synthesized through organic chemistry methods involving the condensation of appropriate precursors.
Chemical Reactions Analysis
- The compound may undergo various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions would depend on the specific synthetic pathway.
- Major products formed from these reactions would include derivatives of JWH 081 7-methoxynaphthyl isomer.
Scientific Research Applications
- JWH 081 7-methoxynaphthyl isomer’s applications span several fields:
Chemistry: It serves as a valuable reference standard for analytical purposes.
Biology: Researchers may use it to study cannabinoid receptors and their interactions.
Medicine: Although not directly used in medicine, understanding its effects can inform drug development.
Industry: Forensic laboratories employ it for identifying synthetic cannabinoids in samples.
Comparison with Similar Compounds
Similar Compounds:
Properties
IUPAC Name |
(7-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(20-10-5-6-12-24(20)26)25(27)21-11-8-9-18-13-14-19(28-2)16-22(18)21/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNSZBAEVYRFCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669880 | |
Record name | (7-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824961-61-7 | |
Record name | (7-Methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=824961-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-164 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824961617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (7-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-164 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3432L6CJJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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